2-[(5-chloro-2-nitrophenyl)thio]pyridine 2-[(5-chloro-2-nitrophenyl)thio]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11024576
InChI: InChI=1S/C11H7ClN2O2S/c12-8-4-5-9(14(15)16)10(7-8)17-11-3-1-2-6-13-11/h1-7H
SMILES: C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Molecular Formula: C11H7ClN2O2S
Molecular Weight: 266.70 g/mol

2-[(5-chloro-2-nitrophenyl)thio]pyridine

CAS No.:

Cat. No.: VC11024576

Molecular Formula: C11H7ClN2O2S

Molecular Weight: 266.70 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-chloro-2-nitrophenyl)thio]pyridine -

Specification

Molecular Formula C11H7ClN2O2S
Molecular Weight 266.70 g/mol
IUPAC Name 2-(5-chloro-2-nitrophenyl)sulfanylpyridine
Standard InChI InChI=1S/C11H7ClN2O2S/c12-8-4-5-9(14(15)16)10(7-8)17-11-3-1-2-6-13-11/h1-7H
Standard InChI Key XAWKZRRPMSQLRO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=NC(=C1)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Introduction

Key Findings

2-[(5-Chloro-2-nitrophenyl)thio]pyridine is a heterocyclic compound featuring a pyridine ring connected to a substituted phenyl group via a thioether linkage. While direct data on this specific compound is limited in the provided sources, insights from structurally analogous molecules—such as 2-(2-chloro-5-nitrophenyl)pyridine and 2-chloro-5-nitropyridine —shed light on its potential synthesis routes, physicochemical properties, and applications. This report synthesizes available evidence to construct a detailed profile of the compound, emphasizing its chemical behavior, synthetic pathways, and safety considerations.

Structural and Molecular Characteristics

Molecular Architecture

2-[(5-Chloro-2-nitrophenyl)thio]pyridine consists of a pyridine ring (C5H4N) bonded to a phenyl group (C6H4) through a sulfur atom. The phenyl group is substituted with a chlorine atom at the 5-position and a nitro group (-NO2) at the 2-position. This arrangement introduces significant electron-withdrawing effects, influencing reactivity and stability.

Molecular Formula and Weight

  • Molecular Formula: C11H7ClN2O2S

  • Molecular Weight: 282.71 g/mol (calculated).

Key Functional Groups

  • Thioether (-S-): Enhances lipophilicity and potential for nucleophilic substitution.

  • Nitro Group (-NO2): Imparts strong electron-withdrawing character, directing electrophilic substitution reactions.

  • Chlorine Atom (-Cl): Contributes to steric and electronic effects, affecting solubility and reactivity .

Synthetic Pathways and Optimization

Cross-Coupling Strategies

While no direct synthesis of 2-[(5-chloro-2-nitrophenyl)thio]pyridine is documented, analogous methods for 2-(2-chloro-5-nitrophenyl)pyridine suggest feasible routes:

Step 1: Formation of the Thioether Bond

A nucleophilic aromatic substitution (SNAr) reaction between 2-mercaptopyridine and 5-chloro-2-nitrochlorobenzene could form the thioether linkage. This step may require a base (e.g., K2CO3) and polar aprotic solvents (e.g., DMF) to deprotonate the thiol and facilitate displacement .

Reaction Conditions:

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: ~60–75% (estimated based on similar SNAr reactions).

Step 2: Nitration and Chlorination

If pre-functionalized starting materials are unavailable, nitration and chlorination steps may precede thioether formation. For example, nitration of 2-chlorophenylpyridine derivatives using mixed acid (H2SO4/HNO3) has been reported , though regioselectivity must be carefully controlled.

Physicochemical Properties

Predicted Properties

While experimental data for 2-[(5-chloro-2-nitrophenyl)thio]pyridine is absent, properties can be extrapolated from related compounds:

PropertyValue (Predicted)Basis
Melting Point120–140°CAnalogous nitro compounds
Density1.45–1.55 g/cm³Thioether-containing aromatics
SolubilityLow in water; soluble in DMSONitro and chloro groups
logP (Partition Coefficient)2.8–3.5Computed using ChemDraw

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 1530 cm⁻¹ (NO2 asymmetric stretch), 1350 cm⁻¹ (NO2 symmetric stretch), and 690 cm⁻¹ (C-S stretch).

  • NMR (¹H): Pyridine protons (δ 8.5–9.0 ppm), aromatic protons (δ 7.0–8.0 ppm), and NO2/Cl-induced deshielding .

Applications in Pharmaceutical and Material Science

Role as a Synthetic Intermediate

Compounds with nitro and thioether functionalities are pivotal in drug discovery. For instance, 2-(2-chloro-5-nitrophenyl)pyridine is an intermediate in the synthesis of GDC-0449 (Vismodegib), a hedgehog pathway inhibitor . Similarly, 2-[(5-chloro-2-nitrophenyl)thio]pyridine could serve as a precursor for:

  • Anticancer Agents: Via reduction of the nitro group to an amine and subsequent derivatization.

  • Antimicrobials: Thioether linkages enhance membrane permeability .

Material Science Applications

Nitroaryl-thioether compounds are explored in:

  • Organic Electronics: As electron-deficient moieties in charge-transfer complexes.

  • Coordination Chemistry: Ligands for transition metal catalysts .

Future Research Directions

  • Synthetic Optimization: Exploring catalytic systems (e.g., palladium catalysts) to improve thioether bond formation efficiency.

  • Biological Screening: Evaluating the compound’s bioactivity in cancer cell lines or microbial assays.

  • Computational Studies: DFT calculations to predict reactivity and regioselectivity in further derivatization.

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